(4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound offers a unique structure that can be explored for various purposes, such as drug development, molecular studies, and chemical synthesis.
Mechanism of Action
Target of Action
The primary targets of (4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone are human carbonic anhydrases (hCAs), specifically hCA II and the brain-associated hCA VII . These enzymes are zinc-containing and catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
This compound interacts with its targets, hCA II and hCA VII, by forming polar and hydrophobic interactions in the active site of these enzymes . The compound is stabilized by a higher number of these interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The action of this compound affects the carbon dioxide hydration pathway catalyzed by hCAs . This results in changes in bicarbonate and proton ion concentrations, which can have downstream effects on various physiological processes, including neuronal excitation and GABAergic transmission .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of hCA II and hCA VII . This inhibition can affect the hydration of carbon dioxide, potentially influencing processes such as neuronal excitation and GABAergic transmission .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with human carbonic anhydrase (hCA), a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions . The compound acts as an effective inhibitor of hCA, showing a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Cellular Effects
The effects of (4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone on cells are largely due to its inhibitory action on hCA. By inhibiting this enzyme, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of hCA, leading to inhibition of the enzyme . This binding is facilitated by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone typically involves the reaction of benzhydrylpiperazine with pyrazine-2-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4-Benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Shares a similar core structure but differs in the substituents on the pyrazole ring.
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Another compound with a benzhydrylpiperazine moiety, used as a carbonic anhydrase inhibitor.
Uniqueness
(4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone is unique due to its combination of a benzhydrylpiperazine moiety with a pyrazine-2-carbonyl group, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-25(22-18-31(19-22)26(33)23-17-27-11-12-28-23)30-15-13-29(14-16-30)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,22,24H,13-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSTUXBPTAVWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CN(C4)C(=O)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.